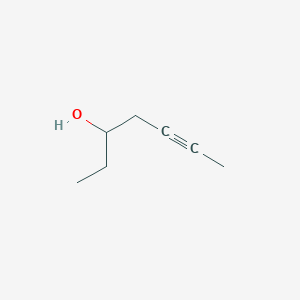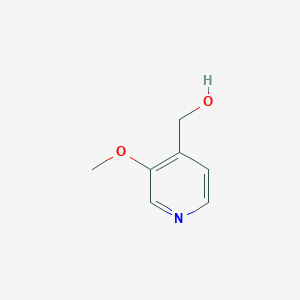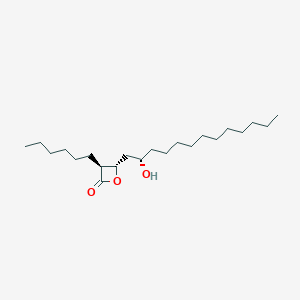
(3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one
概要
説明
(3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one is a complex organic compound characterized by its unique oxetane ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one typically involves the cyclocondensation of acyl bromides with aldehydes under the influence of specific catalysts. One common method employs aluminum salen-pyridinium catalysts, which facilitate the formation of the oxetane ring with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the oxetane ring and to maximize the production efficiency.
化学反応の分析
Types of Reactions
(3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxetane ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
(3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: Utilized in the development of new materials with unique properties, such as high-strength polymers.
作用機序
The mechanism by which (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one exerts its effects involves its interaction with specific molecular targets. The oxetane ring is known to interact with enzymes, potentially inhibiting their activity by binding to the active site. This inhibition can disrupt normal biological pathways, leading to therapeutic effects in certain diseases .
類似化合物との比較
Similar Compounds
(3S,4S)-3-Isopentyl-4-((S)-2-hydroxypentadecyl)oxetan-2-one: Similar in structure but with different alkyl chain lengths.
(3S,4S)-4-((S)-2-Benzyloxy-tridecyl)-3-hexyl-oxetan-2-one: Contains a benzyloxy group instead of a hydroxy group.
Uniqueness
(3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one is unique due to its specific combination of functional groups and the length of its alkyl chains, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
(3S,4S)-3-hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21-20(22(24)25-21)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3/t19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOUWOFYULUWNE-ACRUOGEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901208020 | |
| Record name | (3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901208020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68711-40-0 | |
| Record name | (3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68711-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901208020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the stereochemistry of (3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one impact its role in tetrahydrolipstatin synthesis?
A1: The precise stereochemistry of this compound is paramount for its successful utilization in constructing tetrahydrolipstatin [, ]. Research highlights that achieving high enantiomeric purity in each stereocenter is crucial, as these chiral centers directly influence the final stereochemistry of tetrahydrolipstatin []. Deviation from the (3S,4S,2'S) configuration would lead to stereoisomers with potentially different biological activities.
Q2: What synthetic strategies have proven effective in obtaining enantiomerically pure (3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one?
A2: A highly efficient approach involves a tandem aldol-lactonization reaction []. This method enables the formation of the desired β-lactone ring with excellent stereocontrol, leading to the enantiomerically pure (3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one. This strategy stands out due to its high yield and selectivity, making it suitable for synthesizing this important intermediate.
Q3: Could you elaborate on the significance of the "tandem aldol-lactonization" strategy in this context?
A3: The tandem aldol-lactonization strategy offers several advantages in the synthesis of (3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one []. Firstly, it streamlines the synthetic route by combining two steps into one, enhancing efficiency. Secondly, this approach provides exceptional control over stereochemistry, a critical aspect in obtaining the desired enantiomer. Lastly, the method generally boasts high yields, minimizing waste and contributing to a more sustainable synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


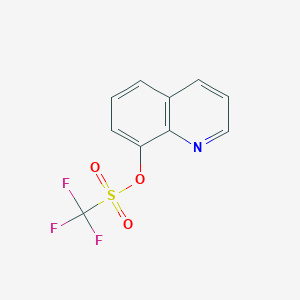
![4-[(trimethylsilyl)methyl]Phenol](/img/structure/B28652.png)
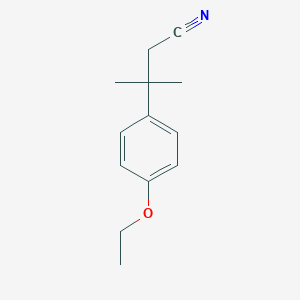
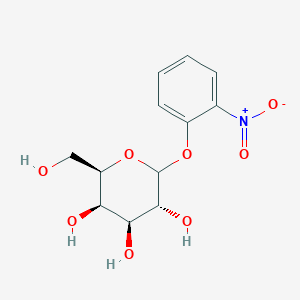
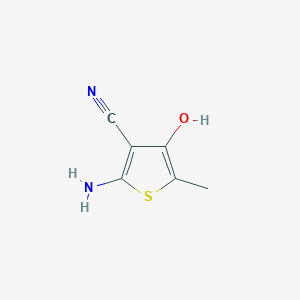
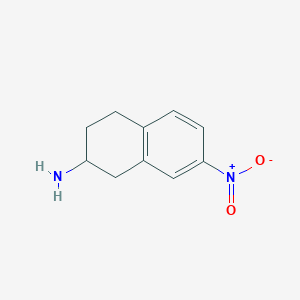
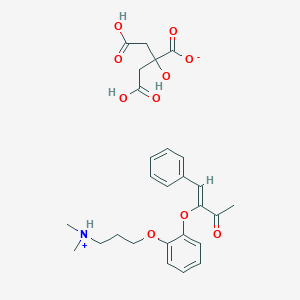
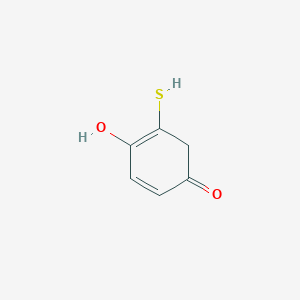
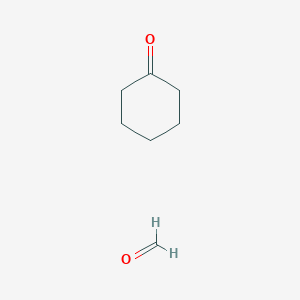
![[3-acetyloxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate](/img/structure/B28665.png)
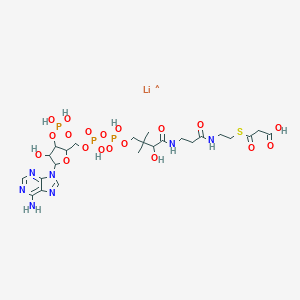
![4-[(Dimethylamino)methyl]-3-ethoxythiophene-2-carbaldehyde](/img/structure/B28668.png)
